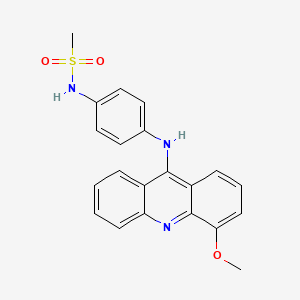
11-(2,5-Xylyl)heneicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,5-Xylyl)heneicosane is an organic compound with the molecular formula C29H52. It is also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene. This compound is characterized by a long hydrocarbon chain attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. It is a member of the alkylbenzene family and is known for its unique structural properties .
准备方法
The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
11-(2,5-Xylyl)heneicosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Research has explored its role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .
相似化合物的比较
11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes, such as:
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
n-Heneicosane: A straight-chain hydrocarbon without the benzene ring.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain and a substituted benzene ring, which imparts distinct physical and chemical properties .
属性
CAS 编号 |
55373-91-6 |
|---|---|
分子式 |
C29H52 |
分子量 |
400.7 g/mol |
IUPAC 名称 |
2-henicosan-11-yl-1,4-dimethylbenzene |
InChI |
InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3 |
InChI 键 |
XDZKZNNMWLIULQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)


![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)


